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Compound of Interest

Compound Name: 2,5-Dimethylcinnamic acid

Cat. No.: B3419771 Get Quote

Cinnamic acid and its derivatives represent a cornerstone class of molecules in medicinal

chemistry and materials science. These α,β-unsaturated aromatic carboxylic acids, found

widely in the plant kingdom, serve as versatile scaffolds for drug development due to their

established safety profile and diverse biological activities.[1] This guide focuses on a specific,

synthetically accessible member of this family: 2,5-Dimethylcinnamic acid (CAS No. 95883-

10-6).

While the parent molecule, cinnamic acid, is known for its antioxidant, antimicrobial, and

anticancer properties, the strategic placement of substituents on the phenyl ring allows for the

fine-tuning of its physicochemical and pharmacological profiles.[1][2] The introduction of two

methyl groups at the C2 and C5 positions, as in 2,5-dimethylcinnamic acid, imparts a distinct

lipophilic character and steric hindrance compared to its hydroxylated or methoxylated cousins.

Understanding the fundamental properties of this specific analogue is critical for researchers

aiming to leverage its unique structure in rational drug design, polymer synthesis, or as a

chemical intermediate.

This document provides a comprehensive technical overview of 2,5-dimethylcinnamic acid,

moving beyond a simple data sheet to offer field-proven insights into its characterization,

synthesis, and potential utility for professionals in drug development and chemical research.

Section 1: Core Physicochemical and Structural
Characteristics
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The foundational properties of a molecule dictate its behavior in both chemical and biological

systems. For 2,5-Dimethylcinnamic acid, the interplay between the rigid aromatic ring, the

electron-withdrawing carboxylic acid group, and the lipophilic methyl substituents defines its

solubility, melting point, and acidity. These parameters are crucial for predicting its absorption

and distribution in biological systems and for designing appropriate formulation and analytical

strategies.

Key Physical and Chemical Identifiers
The following table summarizes the essential physicochemical data for 2,5-Dimethylcinnamic
acid. This data serves as the primary reference for its handling, characterization, and use in

experimental design.

Property Value Source(s)

IUPAC Name

(2E)-3-(2,5-

dimethylphenyl)prop-2-enoic

acid

N/A

CAS Number 95883-10-6 [3][4][5]

Molecular Formula C₁₁H₁₂O₂ [5][6]

Molecular Weight 176.22 g/mol [5][6]

Appearance Solid [5]

Melting Point 129-131 °C [3][4][5]

Boiling Point 307.0 ± 11.0 °C (Predicted) [4]

Water Solubility Insoluble [3]

pKa 4.53 ± 0.10 (Predicted) [4]

Chemical Stability Stable under normal conditions [5]

Expert Insights: The melting point of 129-131 °C indicates a crystalline solid with moderate

intermolecular forces. Its insolubility in water is expected due to the dominance of the nonpolar

dimethylphenyl group and is a key consideration for biological assays, often requiring co-

solvents like DMSO or ethanol. The predicted pKa of ~4.5 suggests it is a weak acid, similar to
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benzoic acid, and will be predominantly in its deprotonated, carboxylate form at physiological

pH (7.4). This has significant implications for membrane transport and interaction with

biological targets.

Section 2: Predicted Spectroscopic Profile for
Structural Verification
While dedicated experimental spectra for 2,5-Dimethylcinnamic acid are not widely

published, its structure allows for a highly accurate prediction of its spectroscopic signatures.

These predictions are indispensable for confirming the identity and purity of newly synthesized

or purchased material.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to be highly informative, with distinct signals for each

proton environment. The trans-configuration of the alkene is confirmed by a large coupling

constant (~16 Hz) between the vinylic protons.

Carboxylic Acid (1H): A broad singlet, typically downfield, δ > 11.0 ppm.

Vinylic Protons (2H): Two doublets. Hβ (alpha to the ring) will be further downfield than Hα

(alpha to the carbonyl) due to deshielding by the aromatic ring. Expect δ ~7.7 ppm (d, 1H, J

≈ 16 Hz) and δ ~6.4 ppm (d, 1H, J ≈ 16 Hz).

Aromatic Protons (3H): A complex multiplet or set of distinct signals between δ 7.0-7.4 ppm.

Methyl Protons (6H): Two sharp singlets, each integrating to 3H, in the upfield region, likely

between δ 2.2-2.5 ppm.

¹³C NMR Spectroscopy
The carbon spectrum complements the ¹H NMR for full structural confirmation.

Carbonyl Carbon (C=O): Weak signal, δ ~168-172 ppm.

Aromatic & Vinylic Carbons (C=C): Multiple signals in the δ 115-145 ppm region. The C-ipso

carbons attached to the methyl groups will be distinct.
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Methyl Carbons (-CH₃): Two strong signals in the upfield region, δ ~19-22 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is essential for confirming the presence of key functional groups. The

spectrum will be dominated by the carboxylic acid and alkene moieties.[7]

O-H Stretch: A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-

bonded carboxylic acid dimer.[7]

C=O Stretch: A strong, sharp absorption at ~1680-1700 cm⁻¹, indicative of a conjugated

carboxylic acid.[7]

C=C Stretch (Alkene): A distinct peak around ~1620-1640 cm⁻¹.[7]

C=C Stretch (Aromatic): Peaks around ~1600 and ~1500 cm⁻¹.

=C-H Bending (trans-alkene): A strong out-of-plane bend near 980 cm⁻¹.

Section 3: Synthesis and Chemical Reactivity
The reliable synthesis of 2,5-Dimethylcinnamic acid is crucial for its availability in research.

The most direct and widely used method is the Knoevenagel condensation.

Recommended Synthesis: Knoevenagel Condensation
This reaction provides a high-yield, straightforward route from commercially available starting

materials: 2,5-dimethylbenzaldehyde and malonic acid.[8][9] The reaction is typically catalyzed

by a mild base like piperidine, often with pyridine or another organic solvent.[10]

Mechanism Rationale: The reaction proceeds via the formation of a carbanion from malonic

acid, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.

Subsequent dehydration and decarboxylation lead to the formation of the α,β-unsaturated

carboxylic acid. The use of pyridine as a solvent and piperidine as a catalyst is a classic

combination that effectively facilitates both the condensation and subsequent decarboxylation

steps.[8]
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Step 1: Condensation

Step 2: Decarboxylation

2,5-Dimethylbenzaldehyde

+

Malonic Acid

Piperidine,
Pyridine, Δ

Unstable Intermediate
(Knoevenagel Adduct)

Heat (Δ)

2,5-Dimethylcinnamic Acid CO₂

Click to download full resolution via product page

Caption: Knoevenagel condensation pathway for synthesis.

Reactivity Profile
The chemistry of 2,5-Dimethylcinnamic acid is dominated by three main features:
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Carboxylic Acid Group: Undergoes standard reactions such as esterification (with an alcohol

and acid catalyst), conversion to an acid chloride (with thionyl chloride), and amidation.

Alkene Double Bond: Susceptible to electrophilic addition reactions (e.g., hydrogenation to

form 2,5-dimethylhydrocinnamic acid) and can participate in polymerization or cycloaddition

reactions under appropriate conditions.

Aromatic Ring: The electron-donating methyl groups activate the ring towards electrophilic

aromatic substitution, although the substitution pattern will be directed by both methyl groups

and the deactivating propenoic acid side chain.

Section 4: Authoritative Experimental Protocols
Trustworthy data relies on robust and validated analytical methods. The following protocols are

based on established methodologies for cinnamic acid derivatives and are directly applicable to

2,5-Dimethylcinnamic acid.

Protocol: Purity and Quantification by Reverse-Phase
HPLC-UV
This method is designed for the quantitative analysis and purity assessment of 2,5-
Dimethylcinnamic acid in research samples. It is adapted from validated methods for similar

analytes.[11][12]

Rationale: Reverse-phase HPLC is the gold standard for analyzing small organic molecules of

moderate polarity. A C18 column provides excellent retention and separation based on

hydrophobicity. The mobile phase, a mixture of acetonitrile and acidified water, allows for fine-

tuning of the retention time. Acetic acid is added to suppress the ionization of the carboxylic

acid group, ensuring a sharp, symmetrical peak shape. UV detection at 270 nm is chosen as it

is near the absorbance maximum for the conjugated system, providing high sensitivity.[12]

Caption: Workflow for HPLC-UV quantitative analysis.

Step-by-Step Methodology:

Instrumentation and Conditions:
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HPLC System: Standard system with a UV-Vis detector.

Column: C18, 4.6 x 250 mm, 5 µm particle size.[12]

Mobile Phase: Acetonitrile : Water : Acetic Acid (40:60:0.5, v/v/v).

Flow Rate: 1.0 mL/min.[12]

Column Temperature: Ambient (25 °C).

Detection Wavelength: 270 nm.[12]

Injection Volume: 20 µL.

Standard Preparation:

Prepare a 1.0 mg/mL stock solution of 2,5-Dimethylcinnamic acid in HPLC-grade

methanol.

Perform serial dilutions of the stock solution with the mobile phase to create calibration

standards ranging from 1 µg/mL to 100 µg/mL.

Sample Analysis:

Dissolve the unknown sample in methanol and dilute with the mobile phase to fall within

the calibration range.

Filter all standards and samples through a 0.22 µm syringe filter before injection.

Inject the standards to generate a calibration curve (Peak Area vs. Concentration). The

curve must have a correlation coefficient (r²) of ≥ 0.995.

Inject the unknown samples. Determine the concentration by interpolating their peak areas

from the calibration curve.

Section 5: Relevance and Applications in Drug
Development
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While specific biological activities of 2,5-Dimethylcinnamic acid are not extensively

documented, the broader class of cinnamic acid derivatives is a subject of intense investigation

in pharmacology. The structural motif is a "privileged scaffold," appearing in numerous

compounds with significant therapeutic potential.[13]

Anticancer Activity: Many cinnamic acid derivatives exhibit cytotoxic effects against various

cancer cell lines. Their mechanisms often involve inducing apoptosis, inhibiting

angiogenesis, or targeting specific signaling pathways.[1][13]

Antimicrobial and Antifungal Properties: The conjugated system and carboxylic acid group

can interfere with microbial cell membranes and key metabolic enzymes, making these

compounds promising leads for new antibiotics and antifungals.[2]

Anti-inflammatory and Antioxidant Effects: Cinnamic acids can scavenge free radicals and

modulate inflammatory pathways, suggesting potential applications in treating chronic

inflammatory diseases.[14]

Antidiabetic Potential: Certain substituted cinnamic acids have been shown to improve

insulin sensitivity and glucose metabolism, making them attractive for the development of

novel antidiabetic agents.[1][14]

Expert Insights: The 2,5-dimethyl substitution pattern increases the lipophilicity of the molecule

compared to hydroxylated or methoxylated analogs. This may enhance its ability to cross cell

membranes, potentially increasing bioavailability and intracellular target engagement.

Researchers developing novel therapeutics based on a cinnamic acid scaffold should consider

2,5-Dimethylcinnamic acid as a valuable building block to explore the effects of lipophilicity

and steric bulk on target binding and overall activity.

Conclusion
2,5-Dimethylcinnamic acid is a well-defined chemical entity with predictable physicochemical

and spectroscopic properties. Its straightforward synthesis via Knoevenagel condensation and

its structural relationship to a class of compounds with proven, diverse biological activities

make it a molecule of significant interest. This guide provides the foundational knowledge and

practical protocols necessary for researchers, scientists, and drug development professionals
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to confidently incorporate 2,5-Dimethylcinnamic acid into their research and development

programs, paving the way for new discoveries in medicine and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3419771#physical-and-chemical-properties-of-2-5-
dimethylcinnamic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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